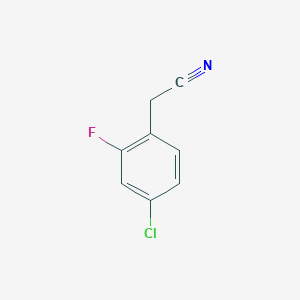

4-Chloro-2-fluorophenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQOANCZEAIDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371448 | |

| Record name | 4-Chloro-2-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75279-53-7 | |

| Record name | 4-Chloro-2-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75279-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluoro-phenyl)-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075279537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloro-2-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-fluorobenzeneacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX6QFR93JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-2-fluorophenylacetonitrile (CAS 75279-53-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Chloro-2-fluorophenylacetonitrile, a key intermediate in pharmaceutical and chemical research.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-chloro-2-fluorobenzyl cyanide, is a halogenated aromatic nitrile. Its chemical structure features a phenyl ring substituted with a chloro group at the 4-position, a fluoro group at the 2-position, and an acetonitrile group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75279-53-7 | [1][2] |

| Molecular Formula | C₈H₅ClFN | [1] |

| Molecular Weight | 169.58 g/mol | |

| Physical State | Solid | |

| Melting Point | 37-41 °C | |

| Boiling Point | 133 °C @ 15 mmHg | |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | |

| LogP (Predicted) | 2.34 (at 25°C and pH 7) | |

| Synonyms | 4-Chloro-2-fluorobenzyl cyanide, 2-(4-Chloro-2-fluorophenyl)acetonitrile | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Predicted Key Signals |

| ¹H NMR | Aromatic protons (approx. 7.2-7.6 ppm), Methylene protons (-CH₂CN) (approx. 3.8 ppm) |

| ¹³C NMR | Aromatic carbons (approx. 115-160 ppm), Methylene carbon (-CH₂CN) (approx. 20-30 ppm), Nitrile carbon (-CN) (approx. 117 ppm) |

| IR Spectroscopy | Nitrile (C≡N) stretch (approx. 2250 cm⁻¹), C-Cl stretch (approx. 700-800 cm⁻¹), C-F stretch (approx. 1100-1200 cm⁻¹), Aromatic C-H stretch (approx. 3000-3100 cm⁻¹) |

| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z ≈ 169, Isotope peak for ³⁷Cl at m/z ≈ 171 |

Synthesis and Experimental Protocols

This compound can be synthesized from 4-chloro-2-fluorobenzaldehyde. The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a three-step synthesis starting from 4-chloro-2-fluorobenzaldehyde.

Step 1: Reduction of 4-Chloro-2-fluorobenzaldehyde to (4-Chloro-2-fluorophenyl)methanol

-

In a suitable reaction vessel, dissolve 4-chloro-2-fluorobenzaldehyde in an appropriate solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (4-chloro-2-fluorophenyl)methanol.

Step 2: Chlorination of (4-Chloro-2-fluorophenyl)methanol to 4-Chloro-2-fluorobenzyl chloride

-

Dissolve the crude (4-chloro-2-fluorophenyl)methanol in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0°C.

-

Slowly add thionyl chloride (SOCl₂) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction with ice-cold water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-chloro-2-fluorobenzyl chloride.

Step 3: Cyanation of 4-Chloro-2-fluorobenzyl chloride to this compound

-

Dissolve the 4-chloro-2-fluorobenzyl chloride in a suitable solvent system, such as a mixture of acetone and water.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its primary application lies in its role as a key intermediate for the synthesis of more complex bioactive molecules.

-

p53-MDM2 Inhibitors: This compound is utilized in the preparation of RG7388, which is a potent and selective inhibitor of the p53-MDM2 protein-protein interaction. This class of drugs is being investigated for cancer therapy.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Codes | T, C, Xn | Toxic, Corrosive, Harmful |

| Risk Statements | R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. |

| R36/37/38 | Irritating to eyes, respiratory system and skin. | |

| Safety Statements | S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |

| S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash off immediately with plenty of water for at least 15 minutes.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

References

4-Chloro-2-fluorophenylacetonitrile molecular structure and weight

An In-depth Technical Guide on 4-Chloro-2-fluorophenylacetonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular characteristics of chemical compounds is paramount. This document provides a detailed overview of the molecular structure and weight of this compound, a compound of interest in various research and development pipelines.

Molecular Data Summary

The fundamental quantitative data for this compound is presented below. This information is critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₅ClFN[1] |

| Molecular Weight | 169.58 g/mol |

| IUPAC Name | (4-Chloro-2-fluorophenyl)acetonitrile |

| CAS Registry Number | 75279-53-7[1] |

Molecular Structure

The structural arrangement of atoms and bonds in this compound dictates its chemical reactivity and physical properties. The molecule consists of a central benzene ring substituted with a chlorine atom, a fluorine atom, and a cyanomethyl group.

The SMILES notation for this structure is c1c(c(cc(Cl)c1)F)CC#N.[1] This representation encodes the connectivity of the atoms, with the lowercase 'c' indicating the aromatic nature of the carbon atoms in the benzene ring.

References

(4-Chloro-2-fluorophenyl)acetonitrile physical and chemical properties

An In-depth Technical Guide on (4-Chloro-2-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Chloro-2-fluorophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. The information is presented to support research and development activities.

Compound Identification

| Identifier | Value |

| IUPAC Name | (4-chloro-2-fluorophenyl)acetonitrile[1] |

| Synonyms | 4-Chloro-2-fluorobenzylcyanide, 2-(4-Chloro-2-fluorophenyl)acetonitrile[2] |

| CAS Number | 75279-53-7[2][3][4] |

| Molecular Formula | C8H5ClFN[2][4] |

| Molecular Weight | 169.58 g/mol [2] |

| InChI Key | RTQOANCZEAIDEZ-UHFFFAOYSA-N[1] |

| SMILES | c1c(c(cc(Cl)c1)F)CC#N[4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of (4-Chloro-2-fluorophenyl)acetonitrile is provided below.

| Property | Value | Source |

| Melting Point | 37-41°C | [1][2] |

| Boiling Point | 133-137°C at 15 mmHg | [1][2] |

| Density | 1.286±0.06 g/cm³ (Predicted) | [2] |

| LogP | 2.34 at 25°C and pH 7 | [2] |

| Water Solubility | Low water solubility is suggested.[3] | [3] |

| Appearance | Not explicitly stated for this isomer, but related compounds are colorless to light yellow liquids or solids.[5][6] |

Chemical Properties and Reactivity

-

Stability: The compound is stable under normal storage conditions.[3]

-

Reactivity: It is incompatible with strong oxidizing agents.[3]

-

Hazardous Decomposition: Under normal use conditions, hazardous decomposition products are not expected.[3] However, thermal decomposition may release toxic fumes.[6]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the 4-Chloro-2-fluoro isomer was not found in the search results, a general method for the synthesis of a related compound, 4-fluorophenylacetonitrile, can be adapted. This process typically involves the cyanation of a corresponding benzyl halide.

Illustrative Synthesis Workflow (Adapted from a similar synthesis):

-

Reduction: Start with the corresponding benzaldehyde (4-chloro-2-fluorobenzaldehyde). Reduce the aldehyde to an alcohol using a reducing agent like potassium borohydride in a suitable solvent system.

-

Chlorination: The resulting alcohol is then chlorinated, for example, using thionyl chloride, to form the benzyl chloride derivative.

-

Cyanation: The final step is the reaction of the benzyl chloride with a cyanide salt, such as sodium cyanide, often in the presence of a phase transfer catalyst, to yield the desired (4-Chloro-2-fluorophenyl)acetonitrile.[7]

Caption: General synthesis workflow for phenylacetonitriles.

Biological Significance and Applications

(4-Chloro-2-fluorophenyl)acetonitrile is a crucial intermediate in the synthesis of pharmacologically active molecules. Notably, it is used in the preparation of RG7388, a potent and selective inhibitor of the p53-MDM2 interaction.[2] The p53-MDM2 pathway is a critical target in cancer therapy.

Caption: Role as an intermediate in RG7388 synthesis.

The inhibition of the MDM2 protein can lead to the reactivation of the p53 tumor suppressor protein, which in turn can induce apoptosis in cancer cells. This makes intermediates like (4-Chloro-2-fluorophenyl)acetonitrile valuable to researchers in oncology and drug development.

Caption: The p53-MDM2 signaling pathway and RG7388 inhibition.

References

- 1. 2-(4-Cloro-2-fluorophenyl)acetonitrile | 75279-53-7 [sigmaaldrich.com]

- 2. 4-Chloro-2-fluorophenylacetonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-CHLORO-2-FLUOROBENZENEACETONITRILE [drugfuture.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

Spectral Analysis of 2-(4-Chloro-2-fluorophenyl)acetonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-(4-Chloro-2-fluorophenyl)acetonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

2-(4-Chloro-2-fluorophenyl)acetonitrile is a substituted phenylacetonitrile derivative with significant potential in organic synthesis. Understanding its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents predicted spectral data based on the analysis of structurally similar compounds, alongside general experimental protocols for acquiring such data.

Predicted Spectral Data

Due to the limited availability of directly measured spectra for 2-(4-Chloro-2-fluorophenyl)acetonitrile in publicly accessible databases, the following data tables are compiled from predicted values and analysis of analogous compounds. These predictions are based on established principles of spectroscopy and data from closely related molecules such as 4-chlorobenzyl cyanide and 2-fluorobenzyl cyanide.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | m | 2H | Aromatic CH |

| ~ 7.1 - 7.2 | m | 1H | Aromatic CH |

| ~ 3.7 | s | 2H | -CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 161 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 135 (d, ³JCF ≈ 8 Hz) | C-Cl |

| ~ 131 (d, ⁴JCF ≈ 3 Hz) | Aromatic CH |

| ~ 129 (d, ³JCF ≈ 5 Hz) | Aromatic CH |

| ~ 117 (d, ²JCF ≈ 25 Hz) | Aromatic CH |

| ~ 116 | -C≡N |

| ~ 115 (d, ²JCF ≈ 21 Hz) | Aromatic C-CN |

| ~ 23 | -CH₂- |

IR (Infrared) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2250 | Medium-Strong | -C≡N stretch |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-F stretch |

| ~ 850 | Strong | C-Cl stretch |

MS (Mass Spectrometry)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 169/171 | ~30 / 10 | [M]⁺ / [M+2]⁺ (isotopic pattern for Cl) |

| 134 | ~100 | [M - Cl]⁺ |

| 114 | ~40 | [M - CH₂CN]⁺ |

Experimental Protocols

The following are general protocols for acquiring the spectral data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Sample Preparation and Acquisition

A standard protocol for preparing a sample for NMR analysis involves dissolving approximately 5-20 mg of the solid compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a volume of about 0.6-0.7 mL in a clean, dry 5 mm NMR tube.[1][2] The solution should be homogeneous and free of any particulate matter.[2] For liquid samples, a few drops are typically sufficient.[3] The NMR tube is then placed in the spectrometer.

For ¹H NMR, data is typically acquired using a 400 MHz or higher field spectrometer. For ¹³C NMR, a higher concentration of the sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1] The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[1] Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[4][5] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6] Pressure is applied to ensure good contact between the sample and the crystal surface.[6] For a liquid sample, a single drop is placed on the crystal.[6] The infrared beam passes through the crystal and is reflected at the surface, interacting with the sample.[7][8] The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio. The crystal is cleaned with a suitable solvent, such as isopropanol or acetone, between samples.

Electron Ionization Mass Spectrometry (EI-MS)

For EI-MS analysis, a small amount of the sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9] The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum. The ion source temperature is typically maintained around 200-250 °C.[10]

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a chemical compound like 2-(4-Chloro-2-fluorophenyl)acetonitrile.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. depts.washington.edu [depts.washington.edu]

- 4. agilent.com [agilent.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. youtube.com [youtube.com]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Instrument Experimental Conditions | Mass Spectrometry Facility | Johns Hopkins University [sites.krieger.jhu.edu]

An In-Depth Technical Guide to the Safety and Handling of 4-Chloro-2-fluorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chloro-2-fluorobenzyl cyanide, a key intermediate in various chemical syntheses. Due to the limited availability of specific toxicological data for 4-Chloro-2-fluorobenzyl cyanide, this document incorporates data from its close structural analog, 4-Chlorobenzyl cyanide, to provide a thorough safety profile. The core hazards associated with the cyanide functional group and the chlorinated aromatic ring are expected to be comparable.

Hazard Identification and Classification

4-Chloro-2-fluorobenzyl cyanide is a hazardous substance that requires careful handling. Based on the data for its analog, 4-Chlorobenzyl cyanide, it is classified as highly toxic.[1][2]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 2): Fatal if swallowed.[1][3]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][3]

-

Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[1]

Signal Word: Danger[1]

Hazard Statements:

-

H311 + H331: Toxic in contact with skin or if inhaled.

-

H335: May cause respiratory irritation.[1]

Toxicological Data

The following tables summarize the available acute toxicity data for 4-Chlorobenzyl cyanide, which should be considered indicative for 4-Chloro-2-fluorobenzyl cyanide.

| Route of Exposure | Species | Toxicity Value | Effects Noted |

| Oral | Rat | LD50: 50 mg/kg[2] | Ataxia, dyspnea, decreased body temperature.[4] |

| Dermal | Rabbit | LDLo: 200 mg/kg | Convulsions, dyspnea.[4] |

| Intraperitoneal | Mouse | LD50: 27 mg/kg[2][5] | Spastic paralysis, convulsions.[5] |

| Intravenous | Mouse | LD50: 56 mg/kg[5] | Details not reported other than lethal dose.[5] |

LD50: Lethal Dose, 50% kill. LDLo: Lowest published lethal dose.

Physical and Chemical Properties

| Property | Value (for 4-Chlorobenzyl cyanide) |

| Appearance | White to light yellow solid or clear colorless to yellowish liquid after melting.[4][6] |

| Molecular Formula | C8H6ClFN |

| Molecular Weight | 169.59 g/mol |

| Melting Point | 25-28 °C[2][6] |

| Boiling Point | 265-267 °C[2][6] |

| Flash Point | >107.7 °C |

| Density | 1.19 g/mL at 20 °C[6] |

| Solubility | Insoluble in water.[7] |

Safe Handling and Storage

Engineering Controls:

-

All work with 4-Chloro-2-fluorobenzyl cyanide must be conducted in a well-ventilated chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a lab coat and consider a chemical-resistant apron.

-

Gloves: Wear double nitrile gloves or other appropriate chemical-resistant gloves. Inspect gloves prior to use.

-

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust or vapors.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

-

Wash hands thoroughly after handling.[7]

-

Keep containers tightly sealed when not in use.[7]

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7]

Storage:

-

Store away from incompatible materials and foodstuff containers.[7]

-

Protect containers from physical damage.[7]

Emergency Procedures

First Aid Measures:

-

General Advice: Immediate medical attention is required in case of exposure. Show the safety data sheet to the doctor in attendance.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

If Swallowed: Call a physician or poison control center immediately. Rinse mouth with water. Do not induce vomiting.[1]

Spill Response:

-

Minor Spill (in a fume hood):

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up or collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spill (or any spill outside a fume hood):

-

Evacuate the area immediately.[7]

-

Alert others in the vicinity and contact your institution's emergency response team.

-

Move upwind from the spill.[7]

-

Prevent the spill from entering drains.[7]

-

Only trained personnel with appropriate respiratory and personal protective equipment should handle the cleanup.

-

Experimental Protocols: A General Guideline for a Reaction

The following is a generalized protocol for a reaction involving 4-Chloro-2-fluorobenzyl cyanide. This must be adapted to the specific requirements of your reaction and a thorough risk assessment must be performed.

-

Reaction Setup:

-

Assemble the reaction apparatus in a certified chemical fume hood.

-

Ensure all glassware is dry and free of contaminants.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.

-

-

Reagent Addition:

-

Charge the reaction vessel with the solvent and other reactants before adding 4-Chloro-2-fluorobenzyl cyanide.

-

If 4-Chloro-2-fluorobenzyl cyanide is a solid, it should be weighed out in the fume hood and added to the reaction vessel using a powder funnel.

-

If it is a liquid (melted), it should be added via a syringe or dropping funnel.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

-

-

Quenching:

-

Once the reaction is complete, cool the reaction mixture to an appropriate temperature (e.g., in an ice bath).

-

Slowly and carefully add a quenching agent to neutralize any reactive species. Caution: Quenching can be exothermic.

-

-

Workup and Purification:

-

Perform all extractions and purification steps (e.g., chromatography) within the fume hood.

-

Handle all waste generated as hazardous waste.

-

Waste Disposal

-

All waste containing 4-Chloro-2-fluorobenzyl cyanide or its byproducts must be disposed of as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflows and Pathways

The following diagrams illustrate key safety workflows and potential hazardous reactions.

Caption: Emergency spill response workflow.

Caption: First aid workflow for exposure.

Caption: Hazardous decomposition pathway.

This guide is intended to provide comprehensive safety information. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before working with any hazardous chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 3. 4-Chlorobenzyl cyanide|lookchem [lookchem.com]

- 4. 4-Chlorobenzyl cyanide | C8H6ClN | CID 241582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chlorobenzyl cyanide | CAS#:140-53-4 | Chemsrc [chemsrc.com]

- 6. 4-Chlorobenzyl cyanide | 140-53-4 [chemicalbook.com]

- 7. sdfine.com [sdfine.com]

In-Depth Technical Guide on 4-Chloro-2-fluorophenylacetonitrile: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-Chloro-2-fluorophenylacetonitrile, with a focus on its solubility in organic solvents, experimental protocols for its characterization, and its relevance in therapeutic signaling pathways.

Section 1: Solubility in Organic Solvents

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. While fluorine substitution in phenylacetonitrile derivatives generally increases solubility in polar solvents, empirical data for this specific compound is not publicly available.[1]

To facilitate future research and provide a standardized framework for reporting, the following table is presented for the systematic recording of solubility data. Researchers are encouraged to populate this table with experimentally determined values.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Ethyl Acetate | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

| Toluene | 25 | Data not available |

| Hexane | 25 | Data not available |

Section 2: Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound such as this compound in an organic solvent. This protocol is based on the widely used shake-flask method.[2]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to ensure solid is still in excess.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid.

-

-

Gravimetric Analysis (for a rough estimate):

-

Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, weigh the flask again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL.

-

-

Chromatographic Analysis (for precise measurement):

-

Accurately dilute the filtered solution with a known volume of the same solvent.

-

Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

References

A Comprehensive Technical Guide to 4-Chloro-2-fluorophenylacetonitrile

This technical guide provides an in-depth overview of 4-Chloro-2-fluorophenylacetonitrile, a key intermediate in the synthesis of targeted cancer therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Synonyms

This compound is a substituted aromatic nitrile with the chemical formula C₈H₅ClFN. It is also known by several other names in scientific literature and commercial catalogs.

| Identifier Type | Value |

| IUPAC Name | 2-(4-Chloro-2-fluorophenyl)acetonitrile |

| CAS Number | 75279-53-7[1][2] |

| Molecular Formula | C₈H₅ClFN[1][2] |

| Molecular Weight | 169.58 g/mol [1] |

A comprehensive list of its synonyms is provided below to facilitate literature and database searches.

| Synonym |

| (4-CHLORO-2-FLUORO-PHENYL)-ACETONITRILE[2] |

| (4-CHLORO-2-FLUOROPHENYL)ACETONITRILE[2] |

| 2-(2-FLUORO-4-CHLOROPHENYL)ACETONITRILE[2] |

| 4-CHLORO-2-FLUOROBENZENEACETONITRILE[2] |

| BENZENEACETONITRILE, 4-CHLORO-2-FLUORO-[2] |

| 4-Chloro-2-fluorobenzylcyanide[1] |

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic properties of this compound. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Source |

| Melting Point | 37-41 °C | [1] |

| Boiling Point | 133 °C @ 15 mmHg | [1] |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [1] |

| LogP | 2.34 at 25°C and pH 7 | [1] |

Reference Spectroscopic Data for 2-chloro-4-fluorophenylacetonitrile (CAS: 75279-56-0)

| Technique | Data |

| Predicted ¹H NMR | Not available |

| Predicted ¹³C NMR | Not available |

| Predicted Mass Spec. | [M+H]⁺: 170.01674, [M+Na]⁺: 191.99868, [M-H]⁻: 168.00218[3] |

| Predicted IR | Not available |

Role in Drug Development: An Intermediate for p53-MDM2 Inhibitors

This compound is a crucial building block in the synthesis of the clinical-stage drug candidate RG7388 (Idasanutlin) . RG7388 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[4][5][6][7]

The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers where p53 is not mutated, its function is often abrogated by the overexpression of its negative regulator, Mouse double minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions.

The interaction between p53 and MDM2 is a key regulatory node in the cell's response to stress. Inhibition of this interaction is a promising therapeutic strategy to reactivate p53 in cancer cells.

Caption: The p53-MDM2 signaling pathway and its inhibition by RG7388.

Experimental Protocols

Adapted Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of benzyl cyanides from benzyl chlorides.[8]

Reaction Scheme:

4-Chloro-2-fluorobenzyl chloride + NaCN → this compound + NaCl

Materials:

-

4-Chloro-2-fluorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Solvent (e.g., a mixture of water and an organic solvent like toluene or dichloromethane)

-

Deionized water

-

Brine solution (saturated NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 4-Chloro-2-fluorobenzyl chloride in an organic solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

In a separate beaker, prepare an aqueous solution of sodium cyanide. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Add the phase-transfer catalyst to the reaction flask.

-

Slowly add the aqueous sodium cyanide solution to the stirred solution of 4-Chloro-2-fluorobenzyl chloride.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

General Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, particularly for the synthesis of novel anticancer agents targeting the p53-MDM2 pathway. This guide provides a summary of its chemical identity, physicochemical properties, and its role in drug development. The provided adapted synthesis protocol and workflow offer a practical starting point for its laboratory preparation. Further research into its properties and applications is warranted to fully explore its potential in the development of new therapeutics.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-CHLORO-2-FLUOROBENZENEACETONITRILE [drugfuture.com]

- 3. PubChemLite - 2-chloro-4-fluorophenylacetonitrile (C8H5ClFN) [pubchemlite.lcsb.uni.lu]

- 4. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of RG7388, a potent and selective p53-MDM2 inhibitor in clinical development. | Semantic Scholar [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Toxicological Data of 4-Chloro-2-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 4-Chloro-2-fluorophenylacetonitrile have not been fully investigated. This document summarizes the currently available data from safety data sheets and provides general information on related compounds and potential toxicological mechanisms. All information herein should be used as a guide for further research and not as a definitive toxicological profile.

Introduction

This compound is a halogenated aromatic nitrile. Due to the presence of the nitrile group, there is a potential for toxicity related to the metabolic release of cyanide. However, specific toxicological studies on this compound are limited. This guide provides a summary of the available hazard information and discusses potential toxicological pathways based on the known effects of similar chemical structures.

Toxicological Data Summary

The quantitative toxicological data for this compound is sparse. The primary source of information is from Safety Data Sheets (SDS), which provide classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Toxicological Endpoint | Data Available | GHS Classification | Source |

| Acute Oral Toxicity | Harmful if swallowed | Category 4 | [1] |

| Acute Dermal Toxicity | No specific data available | Not classified | [1] |

| Acute Inhalation Toxicity | No specific data available | Not classified | [1] |

| Skin Corrosion/Irritation | No specific data available | Not classified | [1] |

| Serious Eye Damage/Irritation | No specific data available | Not classified | [1] |

| Respiratory or Skin Sensitization | No specific data available | Not classified | [1] |

| Germ Cell Mutagenicity | No information available | Not classified | [1] |

| Carcinogenicity | No information available | Not classified | [1] |

| Reproductive Toxicity | No information available | Not classified | [1] |

| Specific Target Organ Toxicity (Single Exposure) | No specific data available | Not classified | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No specific data available | Not classified | [1] |

| Aspiration Hazard | No specific data available | Not classified | [1] |

Experimental Protocols

As no specific toxicological studies for this compound were found, a general protocol for an acute oral toxicity study based on the OECD Guideline 423 (Acute Toxic Class Method) is provided below as a representative example.[2][3][4][5][6]

General Protocol: Acute Oral Toxicity (OECD 423)

-

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[2][4]

-

Test Animals: Typically, young adult female rats are used. A single sex is used to reduce variability.[2][5]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and water, except for a brief fasting period before dosing.

-

Dosing: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[4][5]

-

Procedure: A stepwise procedure is used, with three animals per step. The outcome of the first step (mortality or survival) determines the next step (dosing at a higher or lower level, or cessation of testing).[2]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.[2]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance into a GHS acute toxicity category based on the number of mortalities at specific dose levels.

Visualization of Logical Relationships and Pathways

Chemical Safety Assessment Workflow

The following diagram illustrates the general workflow from chemical identification to hazard communication, a process that would be applied to a compound like this compound.

A diagram illustrating the general workflow of chemical safety assessment.

Hypothetical Signaling Pathway of Nitrile Toxicity

Given that the toxicity of many aliphatic nitriles is attributed to the metabolic release of cyanide, the following diagram illustrates a hypothetical signaling pathway for toxicity. This is a generalized pathway and has not been specifically confirmed for this compound.[7][8][9][10]

A hypothetical signaling pathway for nitrile-induced cellular toxicity.

Conclusion

There is a significant lack of specific toxicological data for this compound. The available information, primarily from Safety Data Sheets, indicates a classification for acute oral toxicity (Category 4), but other endpoints have not been evaluated. The potential for toxicity through the metabolic release of cyanide should be a primary consideration in any handling or further investigation of this compound. The provided general experimental protocol and hypothetical signaling pathway serve as guides for future research. It is imperative that comprehensive toxicological studies are conducted to establish a definitive safety profile for this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. bemsreports.org [bemsreports.org]

- 6. oecd.org [oecd.org]

- 7. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-fluorophenylacetonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluorophenylacetonitrile, a halogenated aromatic nitrile, has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to this compound. Particular emphasis is placed on its crucial role in the development of targeted cancer therapies, specifically as a building block for the p53-MDM2 inhibitor, Idasanutlin (RG7388). This document consolidates available chemical and physical data, outlines detailed experimental protocols for related syntheses, and presents logical workflows through diagrammatic representations to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, with the Chemical Abstracts Service (CAS) Registry Number 75279-53-7, is a significant organic compound characterized by a phenylacetonitrile core substituted with both a chloro and a fluoro group.[1] Its structural features make it a versatile precursor in organic synthesis, particularly in the construction of molecules with specific steric and electronic properties required for biological activity. The presence of the halogen atoms influences the molecule's reactivity and provides opportunities for further functionalization, making it a valuable asset in the medicinal chemist's toolbox.

While the exact date and context of the initial discovery of this compound are not prominently documented in readily available literature, its importance became increasingly evident with the progression of research into specific targeted therapies. Its primary claim to significance lies in its role as a key intermediate in the synthesis of the potent and selective p53-MDM2 inhibitor, RG7388 (Idasanutlin).[1] The development of RG7388 and other related compounds has driven the demand for and the scientific interest in this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 75279-53-7 |

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.58 g/mol |

| Melting Point | 37-41 °C |

| Boiling Point | 133 °C |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ |

| LogP (Predicted) | 2.34 at 25°C and pH 7 |

Table 1: Physicochemical data of this compound.[1]

Synthetic Methodologies

A general synthetic pathway is illustrated below:

Caption: General synthetic route to this compound.

Inferred Experimental Protocol (based on analogous syntheses)

The following protocol is a generalized procedure based on the synthesis of similar compounds such as 4-chlorobenzyl cyanide and 4-fluorophenylacetonitrile.[2][3]

Step 1: Halogenation of 4-Chloro-2-fluorotoluene

-

To a solution of 4-chloro-2-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Add a halogenating agent, such as N-bromosuccinimide (NBS) for bromination or sulfuryl chloride for chlorination, portion-wise while irradiating with a UV lamp or heating to initiate the reaction.

-

Monitor the reaction by an appropriate method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture, filter off any solid byproducts, and wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-fluorobenzyl halide.

Step 2: Cyanation of 4-Chloro-2-fluorobenzyl halide

-

Dissolve the crude 4-chloro-2-fluorobenzyl halide in a suitable solvent, such as ethanol, acetone, or a mixture of water and an organic solvent.[2][3]

-

Add a cyanide salt, such as sodium cyanide or potassium cyanide, to the solution. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial, especially in biphasic systems.[2]

-

Heat the reaction mixture to reflux and monitor its progress.[2][3]

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent.

-

Filter and concentrate the solution to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography to yield the final product.

Historical Context and Role in Drug Discovery

The historical significance of this compound is intrinsically linked to the development of small molecule inhibitors targeting the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology. The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is negatively regulated by the oncoprotein MDM2. In many cancers, p53 is inactivated by the overexpression of MDM2. Therefore, inhibiting the p53-MDM2 interaction to reactivate p53 is a promising therapeutic strategy.

This compound emerged as a key building block in the synthesis of Idasanutlin (RG7388), a second-generation MDM2 inhibitor developed by Roche.[1] The synthesis of Idasanutlin involves a multi-step process where the this compound moiety is incorporated to form a key part of the final molecule that interacts with the MDM2 protein.[4]

The logical workflow for the role of this compound in the development of p53-MDM2 inhibitors is as follows:

Caption: Role of this compound in cancer therapy development.

Conclusion

This compound stands as a testament to the critical role of specialized chemical intermediates in the advancement of modern medicine. While its initial discovery may not be marked by a singular, celebrated event, its history is written in the context of the relentless pursuit of more effective cancer therapies. The synthesis of this molecule, achievable through established chemical transformations, has provided researchers with a vital tool to construct complex and highly targeted therapeutic agents. This guide has aimed to consolidate the available knowledge on this compound, providing a valuable resource for scientists and researchers who continue to build upon this foundation in the ongoing development of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 4-Chloro-2-fluorophenylacetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] The protocols outlined below are based on established methods for analogous compounds and are intended for a laboratory setting.

Synthesis Pathway: Nucleophilic Substitution

The primary route for the synthesis of this compound from a p-chlorobenzyl precursor involves a nucleophilic substitution reaction. Specifically, 4-chloro-2-fluorobenzyl chloride is reacted with a cyanide salt, typically sodium cyanide, to yield the desired product. This reaction is analogous to the industrial synthesis of 4-chlorophenylacetonitrile.[2][3] Phase-transfer catalysts are often employed to facilitate the reaction between the organic and aqueous phases.[3][4]

References

Application Notes and Protocols for 4-Chloro-2-fluorophenylacetonitrile in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-fluorophenylacetonitrile is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key starting material in the synthesis of complex heterocyclic compounds with therapeutic potential. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, provides chemists with strategic handles for derivatization and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent and selective p53-MDM2 inhibitor, Idasanutlin (RG7388), a compound that has been investigated in clinical trials for the treatment of various cancers.

Application: Synthesis of Idasanutlin (RG7388)

Idasanutlin is an orally bioavailable small molecule that inhibits the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.[1] By blocking this interaction, Idasanutlin restores the tumor-suppressing function of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The synthesis of Idasanutlin showcases the strategic importance of this compound in constructing the complex pyrrolidine core of the molecule.

Signaling Pathway: p53-MDM2 Interaction and Inhibition by Idasanutlin

The p53 protein plays a critical role in preventing tumor formation by responding to cellular stress signals such as DNA damage.[2][3] Under normal, unstressed conditions, p53 levels are kept low through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] In many cancers, this regulatory mechanism is disrupted, often through the overexpression of MDM2, leading to the suppression of p53's tumor-suppressive functions. Idasanutlin is designed to fit into the p53-binding pocket of MDM2, thereby preventing the interaction between the two proteins. This leads to the stabilization and activation of p53, which can then induce the transcription of target genes that lead to apoptosis and cell cycle arrest in cancer cells.

Caption: p53-MDM2 signaling pathway and inhibition by Idasanutlin.

Experimental Protocols

The following protocols are derived from published synthetic routes for Idasanutlin and its intermediates.

Synthetic Workflow for Idasanutlin

The overall synthetic strategy involves the initial construction of a substituted stilbene derivative through a Knoevenagel condensation, followed by a key asymmetric [3+2] cycloaddition to form the highly substituted pyrrolidine core. Subsequent functional group manipulations lead to the final Idasanutlin molecule.

Caption: Synthetic workflow for Idasanutlin (RG7388).

Protocol 1: Synthesis of (Z)-3-(3-chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)acrylonitrile

This step involves a Knoevenagel condensation between this compound and 3-chloro-2-fluorobenzaldehyde.

Materials:

-

This compound

-

3-Chloro-2-fluorobenzaldehyde

-

Sodium methoxide (25 wt% solution in methanol)

-

Methanol

Procedure: [6]

-

To a solution of this compound (5 g, 30 mmol) and 3-chloro-2-fluorobenzaldehyde (5 g, 32 mmol) in methanol (200 mL), add a methanolic solution of sodium methoxide (21 mL, 92 mmol).

-

Heat the reaction mixture to 45°C and stir for 5 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold methanol and dry under vacuum to afford the desired stilbene derivative.

Protocol 2: Asymmetric Synthesis of the Pyrrolidine Core via [3+2] Cycloaddition

This crucial step establishes the four contiguous stereocenters of the pyrrolidine ring. An optimized Cu(I)-catalyzed process provides high diastereoselectivity and enantioselectivity.[7]

Materials:

-

(Z)-3-(3-chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)acrylonitrile (dipolarophile)

-

An appropriate azomethine ylide precursor (e.g., an imine derived from an amino acid ester)

-

Cu(I) catalyst (e.g., Cu(I)/BINAP complex)

-

Anhydrous solvent (e.g., toluene or THF)

General Procedure (Conceptual):

-

In an inert atmosphere, dissolve the stilbene derivative and the azomethine ylide precursor in the anhydrous solvent.

-

Add the Cu(I) catalyst system.

-

Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures) until the reaction is complete as monitored by TLC or HPLC.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to isolate the desired pyrrolidine derivative.

Protocol 3: Amide Coupling and Final Hydrolysis

The final steps involve coupling the pyrrolidine carboxylic acid with an aniline derivative followed by hydrolysis of the ester to yield Idasanutlin.

Materials:

-

Substituted pyrrolidine carboxylic acid

-

Methyl 4-amino-3-methoxybenzoate

-

Coupling agent (e.g., HATU, DIPEA) or conversion to acid chloride (e.g., using oxalyl chloride or DPPC)

-

Solvent (e.g., DMF, CH₂Cl₂)

-

Base for hydrolysis (e.g., NaOH or LiOH)

-

Solvents for hydrolysis (e.g., THF/Methanol/Water mixture)

Procedure (Amide Coupling): [6]

-

Dissolve the pyrrolidine carboxylic acid (1 eq.) in an appropriate solvent like CH₂Cl₂.

-

Add a coupling agent such as dipenylphosphinic chloride (DPPC, 3 eq.) and a base like diisopropylethylamine (DIPEA, 4 eq.) and stir for 20 minutes at room temperature.

-

Add methyl 4-amino-3-methoxybenzoate (1.03 eq.) to the reaction mixture and stir overnight at room temperature.

-

Concentrate the reaction mixture and purify by chromatography to obtain the ester intermediate.

Procedure (Hydrolysis): [6]

-

Dissolve the ester intermediate in a mixture of THF and methanol at 50°C.

-

Add aqueous NaOH (4 eq.) and stir the mixture at 40°C for 18 hours.

-

After cooling, neutralize the reaction mixture with acid and extract the product with an organic solvent.

-

Purify the crude product to obtain Idasanutlin.

Quantitative Data

The following table summarizes the biological activity of Idasanutlin and related compounds, highlighting their potency as p53-MDM2 inhibitors.

| Compound | Target | Assay | IC₅₀ (nM) | Kᵢ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| Idasanutlin (RG7388) | p53-MDM2 | HTRF | 196 | - | SJSA-1 (p53 wt) | 0.18 - 2.2 | [3][8] |

| Nutlin-3 | p53-MDM2 | ELISA | 90 | - | - | - | [8] |

| MI-219 | p53-MDM2 | FP | - | 5 | LNCaP (p53 wt) | 0.86 | [8] |

| FN-PEG₃-RG7388 (6) | MDM2 | FP | 119 | - | - | - | [4] |

| FN-3AP-RG7388 (7) | MDM2 | FP | 160 | - | - | - | [4] |

Note: HTRF = Homogeneous Time-Resolved Fluorescence; FP = Fluorescence Polarization; ELISA = Enzyme-Linked Immunosorbent Assay. Data is compiled from various sources and assay conditions may differ.

Conclusion

This compound serves as a critical and efficient starting material for the synthesis of complex, biologically active molecules, as exemplified by the synthesis of the p53-MDM2 inhibitor Idasanutlin. The provided protocols and data offer a valuable resource for researchers in medicinal chemistry and drug development who are interested in utilizing this versatile building block for the discovery of novel therapeutics. The strategic incorporation of the chloro and fluoro substituents from this starting material is instrumental in achieving the desired potency and drug-like properties of the final compound.

References

- 1. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. chimia.ch [chimia.ch]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Synthesis of 4-Chloro-2-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Chloro-2-fluorophenylacetonitrile, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The outlined procedure is based on the well-established nucleophilic substitution of a benzyl halide with a cyanide salt.

Overview

The synthesis of this compound is most directly achieved through the cyanation of 4-chloro-2-fluorobenzyl chloride. This reaction is a standard SN2 nucleophilic substitution where the cyanide ion displaces the chloride from the benzylic position.[1][2][3] The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring does not impede this reaction. The protocol described below is adapted from analogous syntheses of similar phenylacetonitrile derivatives and is expected to provide good to excellent yields.[4][5]

Experimental Protocol

Reaction Scheme:

Materials:

-

4-Chloro-2-fluorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluorobenzyl chloride (1.0 equivalent) in ethanol.

-

Addition of Cyanide: In a separate beaker, prepare a solution of sodium cyanide (1.1 to 1.5 equivalents) in a minimal amount of water and add it to the ethanolic solution of the benzyl chloride. Alternatively, the reaction can be performed using a solution of sodium or potassium cyanide in ethanol, heating the mixture under reflux.[2]

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[4][5]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add water and extract the product with diethyl ether (or another suitable organic solvent) three times.

-

Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or recrystallization.

-

Data Presentation

The following table summarizes expected yields based on analogous cyanation reactions of benzyl chlorides.

| Starting Material | Cyanating Agent | Solvent/Conditions | Product | Yield (%) | Reference |

| p-Fluorobenzyl chloride | Sodium cyanide | Toluene/Water, Phase Transfer Catalyst, 90°C, 3h | 4-Fluorophenylacetonitrile | 62.1 (overall) | [4] |

| 4-Chlorobenzyl chloride | Sodium cyanide | Water, Phase Transfer Catalyst, 70°C, 3h | 4-Chlorobenzyl cyanide | 95 (conversion) | [5] |

| 1-Bromopropane | Potassium cyanide | Ethanol, Reflux | Butanenitrile | Not specified | [2] |

| 4-Chlorobenzyl cyanide (alkylation) | Not applicable | Not applicable | 2-(4-chlorophenyl)-3-methylbutanenitrile | 89-93 | [5] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reaction Steps

References

Application Notes & Protocols for the Quantification of 4-Chloro-2-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Chloro-2-fluorophenylacetonitrile, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are designed to deliver accurate and precise quantification for research, development, and quality control purposes.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of moderately polar organic compounds like this compound. This method provides excellent resolution and sensitivity for the quantification of the analyte and its potential impurities.

Experimental Protocol: HPLC

1.1. Chromatographic Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detector Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

1.2. Reagent and Sample Preparation:

-

Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Degas the solution for 15 minutes using sonication or vacuum filtration.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.3. Data Analysis and Quantification:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary (Hypothetical Data):

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

Gas Chromatography (GC) Method

Gas chromatography with a Flame Ionization Detector (GC-FID) is a suitable alternative for the quantification of volatile and thermally stable compounds like this compound. This method offers high sensitivity and is particularly useful for purity assessment and the detection of volatile impurities.

Experimental Protocol: GC

2.1. Chromatographic Conditions:

| Parameter | Recommended Setting |

| GC System | Agilent 8890 GC System with FID or equivalent |

| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen, constant flow at 1.5 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (split ratio 50:1) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature 100 °C, hold for 2 minutes, ramp at 15 °C/min to 250 °C, hold for 5 minutes |

| Detector Temperature (FID) | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2 or He) | 25 mL/min |

2.2. Reagent and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the chosen solvent to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.

-

Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the chosen solvent, and dilute to a final concentration within the calibration range.

2.3. Data Analysis and Quantification:

Similar to the HPLC method, construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

Method Validation Summary (Hypothetical Data):

| Validation Parameter | Result |

| Linearity (R²) | > 0.998 |

| Range | 5 - 200 µg/mL |

| Limit of Detection (LOD) | 1.5 µg/mL |

| Limit of Quantification (LOQ) | 5.0 µg/mL |

| Accuracy (% Recovery) | 97.8% - 102.5% |

| Precision (% RSD) | < 3.0% |

Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound using either HPLC or GC.

Caption: General workflow for the quantification of this compound.

Signaling Pathways and Logical Relationships

This compound is primarily known as a chemical intermediate. As such, it is not directly involved in biological signaling pathways. Its significance lies in the synthesis of pharmacologically active molecules. The logical relationship is a synthetic pathway, as illustrated below.

Caption: Synthetic pathway involving this compound as a key intermediate.

Application Notes and Protocols for the Purification of 4-Chloro-2-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Chloro-2-fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to yield high-purity material suitable for downstream applications in drug discovery and development.

Compound Properties and Purification Strategy

This compound is a solid at room temperature with a melting point in the range of 37-41°C and a boiling point of 133°C at 15 mmHg.[1][2] The choice of purification technique depends on the nature and quantity of impurities present in the crude material. A general workflow for purification is presented below.

Caption: General workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes for each purification technique. Note that the purity and yield are dependent on the quality of the starting crude material.

| Purification Technique | Key Parameters | Expected Purity | Expected Yield |

| Flash Column Chromatography | Silica Gel (230-400 mesh)Eluent: Hexane/Ethyl Acetate gradient | >99% | 60-85% |